1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione
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Overview
Description
1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C16H15N3O2 and a molecular weight of 281.31 g/mol . This compound is known for its unique structure, which includes a pyrrolidine-2,5-dione core substituted with phenyl and phenylhydrazino groups. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione typically involves the reaction of phenylhydrazine with maleimide derivatives under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylhydrazine derivatives: Compounds with phenylhydrazine groups exhibit similar reactivity but may have different applications depending on their overall structure.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and are known for their diverse biological activities
Properties
IUPAC Name |
1-phenyl-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15-11-14(18-17-12-7-3-1-4-8-12)16(21)19(15)13-9-5-2-6-10-13/h1-10,14,17-18H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYALHRNUPPOXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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